Doramectine

Vue d'ensemble

Description

La doramectine est un médicament vétérinaire approuvé par la Food and Drug Administration des États-Unis pour le traitement des parasites tels que les nématodes gastro-intestinaux, les vers pulmonaires, les vers oculaires, les asticots, les poux suceurs et les acariens de la gale chez les bovins . C'est un dérivé de l'ivermectine, produit par fermentation de souches sélectionnées de Streptomyces avermitilis suivie d'une modification chimique . La this compound est disponible sous forme d'injection et de solution topique .

Applications De Recherche Scientifique

Doramectin has a wide range of scientific research applications:

Chemistry: Doramectin is used as a model compound for studying the synthesis and modification of macrocyclic lactones.

Biology: It is used to study the effects of antiparasitic agents on various parasites and their life cycles.

Medicine: Doramectin is used in veterinary medicine to treat parasitic infections in livestock.

Industry: It is used in the production of antiparasitic formulations for veterinary use.

Mécanisme D'action

Target of Action

Doramectin, a member of the avermectin family, primarily targets parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle . It acts as an agonist of the GABA (gamma-aminobutyric acid) neurotransmitter in nerve cells and also binds to glutamate-gated chloride channels in nerve and muscle cells of invertebrates .

Mode of Action

Doramectin works by preventing the transmission of neuronal signals of the parasites, which are either paralyzed and expelled out of the body, or they starve . It does this by amplifying the effects of glutamate on the invertebrates-specific gated chloride channel . This leads to an influx of chloride ions, causing hyperpolarization of the neuron or muscle cell, which leads to paralysis and death of the parasite .

Biochemical Pathways

Doramectin is produced by fermentation by selected strains of Streptomyces avermitilis followed by chemical modification . The production of doramectin can be improved via the termination of competing polyketide biosynthetic pathways combined with the overexpression of CoA ligase, providing precursors for polyketide biosynthesis .

Pharmacokinetics

Doramectin is rapidly absorbed following subcutaneous administration. The bioavailability of doramectin after injection is almost 100%, but only about 18% after pour-on administration, which requires a higher dose . The halftime for absorption into blood after injection in a sesame oil vehicle is shorter for goats (~0.7 days) than for cattle (~2.4 days) or sheep (~2.7 days). Doramectin is well distributed throughout the whole body including target organs such as the gastric and gut mucosae .

Result of Action

The result of doramectin’s action is the effective treatment and control of internal parasitosis (gastrointestinal and pulmonary nematodes), ticks, and mange (and other ectoparasites) in cattle and other animals . This leads to healthier livestock, free from the burden of these parasites.

Action Environment

Environmental factors can influence the action, efficacy, and stability of doramectin. For instance, doramectin readily and tightly binds to the soil and becomes inactive over time . Also, it’s worth noting that doramectin is excreted in the dung of treated animals and can inhibit the reproduction and growth of pest and beneficial insects that use dung as a source of food and for reproduction .

Analyse Biochimique

Biochemical Properties

Doramectin is produced by fermentation by selected strains of Streptomyces avermitilis followed by chemical modification . It is a derivative of avermectin . The doramectin-producing wild-type S. avermitilis N72 and its highly doramectin-producing mutant counterpart, S. avermitilis XY-62, have been studied for their transcriptomic profiles . Key genes pivotal in doramectin biosynthesis, including ave A1, ave A2, ave A3, ave A4, ave E, and ave BI, were found to be notably impacted .

Cellular Effects

Doramectin has been shown to have anti-cancer effects . In glioma cells, it was found that Doramectin induced apoptosis through the Bcl-2/Bax/Caspase-3 pathway . Additionally, Doramectin induced reactive oxygen species (ROS) overproduction, which then caused necroptosis through the RIPK1/RIPK3/MLKL pathway .

Molecular Mechanism

Doramectin’s molecular mechanism involves initiating with cyclohexanecarboxylic acid coenzyme A instead of methylbutyryl coenzyme A and isobutyryl coenzyme A, which is different from avermectin . The fadD17 gene, an annotated putative cyclohex-1-ene-1-carboxylate:CoA ligase-encoding gene, was proven to be involved in the biosynthesis of doramectin .

Temporal Effects in Laboratory Settings

In cattle, doramectin is rapidly absorbed following subcutaneous administration . By day 14, 87% of the dose were excreted via bile and faeces and a very small amount was eliminated via urine . The proportion of unchanged drug in the faecal residues increased from 33% on day 7 to 80% on day 12 .

Dosage Effects in Animal Models

In USA trials, no toxic signs were seen in cattle given up to 25 times the recommended dose, or in swine given up to 10 times the recommended dose . Studies also demonstrated safety in neonatal calves and piglets treated with up to 3 times the recommended dose .

Metabolic Pathways

Doramectin is synthesized through the fermentation process of Streptomyces avermitilis . Its biosynthetic pathway shares similarities with avermectin, differing in the starting units for the synthesis of the macrocyclic lactone backbone .

Transport and Distribution

After administration, anthelmintics like Doramectin are usually absorbed into the bloodstream and transported to different parts of the body, including the liver, where they may be metabolized and eventually excreted in the feces and urine .

Méthodes De Préparation

La doramectine est synthétisée par fermentation de Streptomyces avermitilis, une actinomycète du sol. Le processus de fermentation implique l'utilisation de l'acide cyclohexanecarboxylique comme précurseur . La production industrielle de la this compound comprend les étapes suivantes :

Fermentation : Streptomyces avermitilis est cultivé dans un milieu approprié contenant de l'acide cyclohexanecarboxylique.

Extraction : Le bouillon de fermentation est extrait pour isoler la this compound.

Purification : L'extrait brut est purifié en utilisant des techniques chromatographiques pour obtenir de la this compound pure.

Analyse Des Réactions Chimiques

La doramectine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former de l'aglycone de this compound et d'autres composés apparentés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de this compound.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur la molécule de this compound, conduisant à la formation d'analogues.

Les réactifs courants utilisés dans ces réactions comprennent le méthanol, l'acétonitrile et divers solvants chromatographiques . Les principaux produits formés à partir de ces réactions comprennent l'aglycone de this compound, le monosaccharide de this compound et le 2-épimère de this compound .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Industrie : Elle est utilisée dans la production de formulations antiparasitaires pour usage vétérinaire.

5. Mécanisme d'action

La this compound exerce ses effets en agissant comme un agoniste du neurotransmetteur acide gamma-aminobutyrique (GABA) dans les cellules nerveuses et en se liant aux canaux chlorure dépendants du glutamate dans les cellules nerveuses et musculaires des invertébrés . Cela conduit à une augmentation de la perméabilité des ions chlorure, provoquant une hyperpolarisation des cellules nerveuses, une paralysie et la mort des parasites .

Comparaison Avec Des Composés Similaires

La doramectine est similaire à d'autres avermectines telles que l'ivermectine et la sélamectine. elle présente des caractéristiques structurales uniques, notamment une double liaison entre les atomes de carbone C-22 et C-23 et un cycle cyclohexyle sur le carbone C-25 . Ces différences structurales contribuent à ses propriétés pharmacologiques distinctes .

Composés similaires

Ivermectine : Utilisée pour traiter les infections parasitaires chez l'homme et les animaux.

Sélamectine : Utilisée principalement pour le traitement des infections parasitaires chez les animaux de compagnie.

La this compound et l'ivermectine sont toutes deux efficaces à faibles concentrations, mais la this compound a un spectre d'activité légèrement plus large .

Propriétés

Key on ui mechanism of action |

Avermectins induce rapid, non-spastic paralysis in nematodes and arthropods. One common feature of avermectins appears to be the modulation of trans-membrane chloride ion (Cl-) channel activity in nematode nerve cells, and in both nerve and muscle cells of arthropods. These Cl- channels may be gated by a variety of neurotransmitter receptors including gamma-aminobutyric acid (GABA), glutamate and acetylcholine. Activation of the Cl- channels by avermectins leads to an increase in Cl- conductance which results in a changed membrane potential and this causes inhibition of electrical activity in the target nerve or muscle cell. GABA is also a major inhibitory neurotransmitter in the mammalian CNS and avermectins do have intrinsic activity on the mammalian GABA receptor/Cl- channel complex. Avermectins have been reported to bind to glycine receptor/Cl- channel complexes which are restricted to the CNS in mammals. Penetration of the blood brain barrier by avermectins is extremely poor and this may account for the wide margin of safety exhibited by these compounds following administration to mammals. /Avermectins/ |

|---|---|

Numéro CAS |

117704-25-3 |

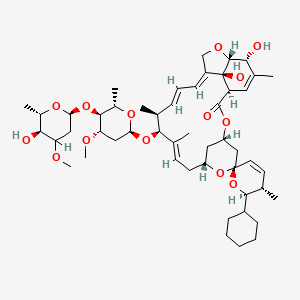

Formule moléculaire |

C50H74O14 |

Poids moléculaire |

899.1 g/mol |

Nom IUPAC |

(6S,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/t27?,29?,31?,32?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,49-,50-/m1/s1 |

Clé InChI |

QLFZZSKTJWDQOS-PWLMVQNHSA-N |

SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

SMILES isomérique |

CC1C=CC=C2COC3[C@@]2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)O[C@]7(C4)C=CC(C(O7)C8CCCCC8)C)O |

SMILES canonique |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

Apparence |

Solid powder |

melting_point |

116-119 °C |

Key on ui other cas no. |

117704-25-3 |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a avermectin A1a, 25-cyclohexyl-5-o-demethyl-25-de(1-methylpropyl)- Dectomax doramectin L-701023 L701023 UK-67,994 UK-67994 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Doramectin exert its antiparasitic effects?

A: Doramectin, a potent endectocide, targets glutamate-gated chloride ion channels (GluCls) found in invertebrates like nematodes and arthropods. [, , , ] Binding to these channels leads to an influx of chloride ions, causing hyperpolarization of nerve or muscle cells in the parasite. [, , , , ] This disruption in neurotransmission results in paralysis and eventual death of the parasite. [, , , , ]

Q2: What is the molecular formula and weight of Doramectin?

A2: The research papers provided do not explicitly state the molecular formula and weight of Doramectin. Please refer to publicly available chemical databases or the manufacturer's documentation for this information.

Q3: Is there any spectroscopic data available for Doramectin?

A: The provided research papers primarily focus on the biological and pharmacological aspects of Doramectin. While one study mentions the use of high-performance liquid chromatography (HPLC) with fluorescence detection for Doramectin analysis, [] it does not elaborate on specific spectroscopic data. Further investigation into analytical chemistry literature is recommended for detailed spectroscopic information.

Q4: Does the choice of formulation affect Doramectin's efficacy?

A: While the research highlights the effectiveness of Doramectin in various formulations, [, , , , , , ] it does not directly compare the efficacy of different formulations like injectable versus pour-on. Further research focusing on comparative efficacy studies is needed.

Q5: Does Doramectin exhibit any catalytic properties?

A: The research primarily focuses on Doramectin's role as an antiparasitic agent, targeting GluCls. [, , , ] There is no mention of Doramectin possessing catalytic properties or participating in any catalytic reactions.

Q6: Have computational methods been used to study Doramectin?

A6: The provided research papers do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for studying Doramectin.

Q7: How do structural modifications of Doramectin affect its activity?

A7: The research does not delve into the specifics of Doramectin's structure-activity relationships. Investigations exploring the impact of structural modifications on Doramectin's activity, potency, and selectivity would be valuable additions to the existing literature.

Q8: Does the research address the environmental impact of Doramectin use?

A: Yes, one study investigates the potential for Doramectin to persist in soil following the application of pig manure from treated animals. [] It highlights that Doramectin can remain detectable in soil for several months, emphasizing the need for responsible waste management practices to minimize potential environmental risks. Another study investigates the impact of Doramectin on dung beetles and highlights the sublethal effects on reproduction. []

Q9: How is Doramectin absorbed and distributed in the body?

A: Research demonstrates that Doramectin is absorbed following subcutaneous injection and topical (pour-on) administration. [, , , , , ] One study utilizing cannulated sheep provides detailed insights into Doramectin's movement through the gastrointestinal tract, bile secretion, and presence in various digestive compartments after oral and intravenous administration. [] This study highlights that Doramectin is subject to enterohepatic recycling, influencing its persistence within the body.

Q10: How long does Doramectin remain detectable in the body?

A: Studies report detectable Doramectin levels in cattle plasma for 40 days after topical administration and in dog plasma for as long as 120 days after a single injection. [, ] These findings indicate a prolonged persistence of Doramectin in the body.

Q11: What types of parasites has Doramectin proven effective against in field studies?

A: Doramectin has shown efficacy against a variety of gastrointestinal nematodes, including Haemonchus, Ostertagia, Cooperia, Trichostrongylus, and Oesophagostomum, in cattle. [, , , , , , ] It is also effective against several species of lice, mites, and grubs in cattle. [, ] In donkeys, Doramectin has demonstrated high efficacy against gastrointestinal nematodes, particularly Strongylus vulgaris. []

Q12: Has Doramectin shown efficacy in treating canine parasites?

A: Research indicates Doramectin's effectiveness against Sarcoptes scabiei mites and gastrointestinal nematodes in dogs. []

Q13: Is there evidence of parasite resistance to Doramectin?

A: Yes, studies have reported the emergence of resistance to Doramectin, particularly in Cooperia punctata in cattle. [] This highlights the importance of monitoring for resistance development and implementing strategies to minimize its occurrence.

Q14: Does resistance to other avermectins translate to Doramectin resistance?

A: The research suggests potential cross-resistance between Doramectin and other avermectins like Ivermectin. [] This emphasizes the need for careful consideration when selecting and rotating antiparasitic drugs to maintain efficacy and delay resistance development.

Q15: Are there any specific drug delivery strategies being explored for Doramectin?

A: The provided research focuses primarily on traditional administration routes like subcutaneous injection and topical application. [, , , , , , , ] Further research exploring innovative drug delivery approaches could enhance Doramectin's therapeutic profile.

Q16: What analytical techniques are commonly used to quantify Doramectin?

A: High-performance liquid chromatography (HPLC) with fluorescence detection is a frequently employed technique for Doramectin analysis, particularly in biological samples. [, , ] One study details a specific HPLC method with fluorescence detection for determining Doramectin in sheep plasma. [] Another study mentions using liquid chromatography/mass spectrometry (LC/MS) for Doramectin analysis in plasma. []

Q17: How long does Doramectin persist in the environment?

A: Research indicates that Doramectin can persist in soil for extended periods, with detectable levels observed seven months after manure application from treated pigs. [] This finding emphasizes the importance of responsible Doramectin use and waste management to minimize potential ecological risks.

Q18: What factors influence the dissolution and solubility of Doramectin?

A18: The research papers do not provide detailed information on the factors affecting Doramectin's dissolution and solubility.

Q19: What parameters are essential for validating analytical methods for Doramectin?

A: One study mentions validating an HPLC method for Doramectin analysis according to The International Conference on Harmonization (ICH) Q2(R1) guidelines. [] While this provides a general framework, specific details regarding accuracy, precision, and specificity are not explicitly outlined.

Q20: Are there established quality control standards for Doramectin production?

A: While the research does not delve into specific quality control measures for Doramectin, it highlights that Doramectin is a commercialized veterinary drug produced by Pfizer Inc. [] This implies the existence of manufacturing processes and quality control measures to ensure product consistency, safety, and efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.